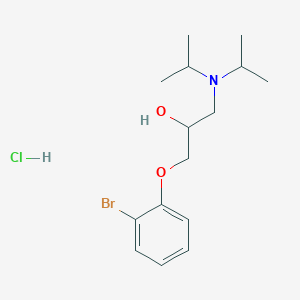
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III)
Descripción general
Descripción
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is an organo-metallic compound . It is a white to pale cream crystalline powder . It is also known as Lanthanum bis(trimethylsilyl)amide or Lanthanum tris(bis(trimethylsilyl)amide) .
Synthesis Analysis
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has been used in the synthesis of amidocerium (IV) oxides . It has also been used in the reductive depolymerization of polyesters and polycarbonates with hydroboranes .Molecular Structure Analysis
The linear formula of Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is La(N(Si(CH3)3)2)3 . Its molecular weight is 620.06 .Chemical Reactions Analysis
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has been used as a catalyst in various reactions. For example, it has been used in the reductive depolymerization of polyesters and polycarbonates with hydroboranes .Physical And Chemical Properties Analysis
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) is a white to pale cream crystalline powder . Its molecular weight is 620.06 .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Tris(N,N-bis(trimethylsilyl)amide)lanthanum, also known as LaNTMS, has been identified as an efficient and selective catalyst for the deoxygenative reduction of tertiary and secondary amides with pinacolborane (HBpin) at mild temperatures. This reaction yields amines and O(Bpin)2, demonstrating tolerance to various functional groups and selectivity in both inter- and intramolecular hydroboration. Kinetic and thermodynamic studies along with DFT calculations suggest the role of a LaNTMS-HBpin catalyst complex in these transformations (Barger et al., 2020).
Gas-Phase Electron Diffraction Studies
Gas-phase electron diffraction studies of tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) have been conducted to understand its molecular structure. These studies reveal insights into the monomeric nature of these molecules and their geometrical configuration, contributing to our understanding of the molecular architecture of lanthanide amides (Fjeldberg & Andersen, 1985).
Synthesis and Dynamics in Organometallic Chemistry
Research on the synthesis, structure, and dynamics of tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) compounds has been significant in organometallic chemistry. These studies involve analyzing crystal structures, NMR data, and reacting LaNTMS with other compounds to synthesize new derivatives. Such research aids in understanding the reactive properties and potential applications of these lanthanide complexes (Baisch et al., 2006).
Aminomethylation Catalysis
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) complexes have been used as catalysts for the aminomethylation of ortho-pyridyl C-H bonds. This catalytic activity is enhanced by secondary amines, leading to the formation of aminomethylated products. Kinetic studies provide a plausible mechanism for these reactions, highlighting the versatility of LaNTMS in organic synthesis (Nagae et al., 2015).
Mecanismo De Acción
Target of Action
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III), also known as LANTHANUM TRIS(HEXAMETHYLDISILAZIDE), is primarily used in the field of materials science . It serves as an organometallic precursor for the synthesis of materials with special electrical, optical, and magnetic properties .
Mode of Action
It is known to be used as a reactant in the synthesis of various compounds . Its interaction with targets likely involves the formation of bonds with other elements or compounds, leading to the creation of new materials with desired properties.
Biochemical Pathways
Instead, it is involved in chemical reactions that lead to the formation of materials with specific properties .
Result of Action
The result of Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III)'s action is the formation of materials with specific electrical, optical, and magnetic properties . These materials can be used in various applications, including electronics and other high-tech industries.
Action Environment
Tris[N,N-bis(trimethylsilyl)amide]lanthanum(III) is sensitive to air and moisture . It reacts violently with water , and it should be handled and stored in a controlled environment to maintain its stability and efficacy . It is typically used in a laboratory or industrial setting under carefully controlled conditions.
Safety and Hazards
Direcciones Futuras
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) has been used in various chemical reactions and its use as a catalyst in other reactions can be explored further. It has shown potential in the reductive depolymerization of polyesters and polycarbonates with hydroboranes , indicating its potential use in other similar reactions.
Propiedades
IUPAC Name |
bis(trimethylsilyl)azanide;lanthanum(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNTRMQDURVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54LaN3Si6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



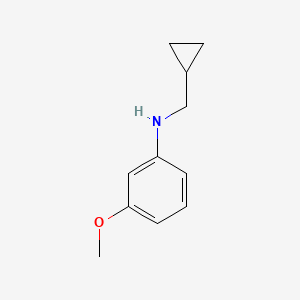


![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)
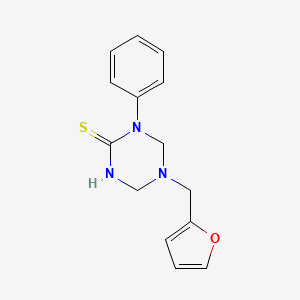
![4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide](/img/structure/B3131699.png)
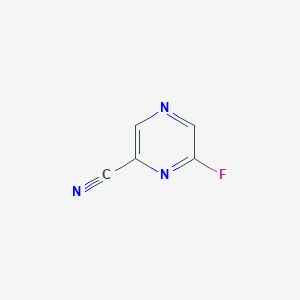
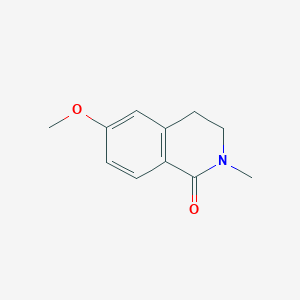

![N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine](/img/structure/B3131714.png)
